molecular formula C17H24ClFN2O3 B114145 4-Fluoroeticlopride CAS No. 140161-12-2

4-Fluoroeticlopride

Cat. No.: B114145
CAS No.: 140161-12-2
M. Wt: 358.8 g/mol
InChI Key: YTQYESASLXVXHN-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroeticlopride is a fluorinated organic compound synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. According to a European patent application (EP 4 374 877 A2), it is prepared by reacting 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxa-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide with 2-methyl-2-piperidinepropanol under controlled conditions . Key characteristics include:

  • Molecular Weight: m/z 785 [M+H]⁺ (mass spectrometry).
  • HPLC Retention Time: 1.30 minutes (SMD-TFA05 method).
  • Synthetic Yield: 34% after purification via reverse-phase HPLC.

The compound’s structure features a spirocyclic core, fluorine substituents, and trifluoromethyl groups, which likely enhance its metabolic stability and binding affinity in pharmaceutical applications .

Properties

CAS No.

140161-12-2

Molecular Formula

C17H24ClFN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

InChI

InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1

InChI Key

YTQYESASLXVXHN-RYUDHWBXSA-N

SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl

Other CAS No.

140161-12-2

Synonyms

3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide
4-fluoroeticlopride

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

lists fluorinated and chlorinated pyrimidines/pyridines, which share functional groups with 4-Fluoroeticlopride. Key comparisons include:

Compound Name Substituents Applications Key Differences from this compound
4-Chloro-5-fluoro-2-methylpyridine Cl, F, CH₃ Drug intermediates, agrochemicals Lacks spirocyclic core; smaller molecular weight
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl, F, OCH₂CH₃ Catalysis, ligand synthesis Methoxy group reduces lipophilicity
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Cl, fused pyrrole-pyrimidine system Kinase inhibitors Rigid bicyclic system vs. spirocyclic core

Key Observations :

  • Fluorine/chlorine substituents in these compounds improve electronegativity and metabolic resistance, similar to this compound .

Trifluoromethyl-Containing Compounds

highlights 4-(trifluoromethyl)aniline derivatives, which share the trifluoromethyl motif with this compound:

Compound Name Substituents Applications Key Differences from this compound
4-(Trifluoromethyl)aniline CF₃, NH₂ Leflunomide synthesis Simpler structure; lacks heterocyclic complexity
4-Aminobenzotrifluoride CF₃, NH₂ Polymer chemistry No fluorine or spirocyclic elements

Key Observations :

  • Trifluoromethyl groups in both compound classes enhance electron-withdrawing effects, but this compound’s additional fluorine atoms likely improve polarity and solubility .

Critical Analysis of Functional Group Impact

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding precision compared to chlorine in analogues like 4-chloro-5-fluoro-2-methylpyridine .
  • Trifluoromethyl vs. Methyl : The CF₃ group in this compound enhances lipophilicity and metabolic stability relative to methyl groups in simpler pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.